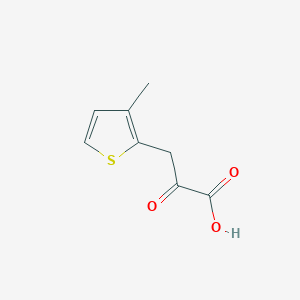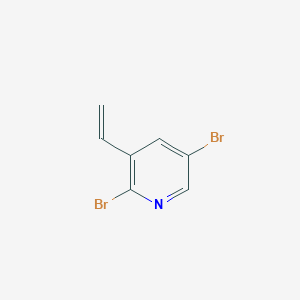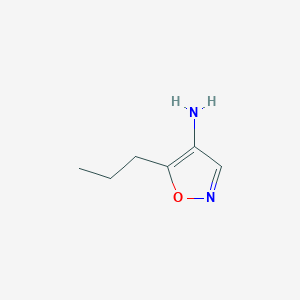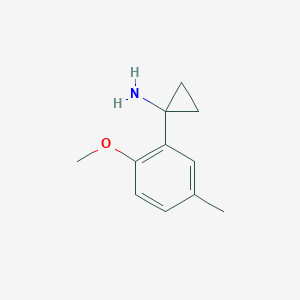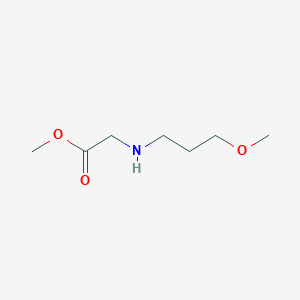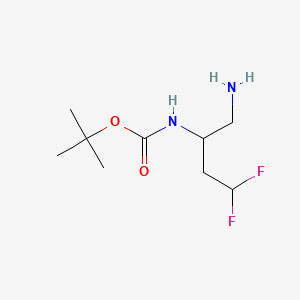
2-(Bromomethyl)thiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)thiolane: is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a bromomethyl group attached to the thiolane ring. Thiolanes are known for their diverse chemical reactivity and are used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-(Bromomethyl)thiolane typically involves the bromomethylation of thiolane. One efficient method for bromomethylation involves the use of paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH). This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product .
Industrial Production Methods: In industrial settings, the bromomethylation process can be scaled up using similar reagents and conditions. The use of concentrated aqueous hydrobromic acid along with a formaldehyde source, such as paraformaldehyde, is common. This method ensures a consistent and high-yield production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Bromomethyl)thiolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include azidomethylthiolane or thiocyanatomethylthiolane.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: The major product is methylthiolane.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)thiolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)thiolane involves its reactivity with nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the bromomethyl group is replaced by other functional groups. The sulfur atom in the thiolane ring can also participate in redox reactions, further expanding its chemical versatility .
Comparación Con Compuestos Similares
2-(Chloromethyl)thiolane: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less electrophilic compared to 2-(Bromomethyl)thiolane.
2-(Hydroxymethyl)thiolane: Contains a hydroxymethyl group, making it more hydrophilic and less reactive in substitution reactions.
2-(Methylthio)thiolane: Features a methylthio group, which alters its reactivity and makes it useful in different chemical contexts.
Uniqueness: this compound is unique due to its high electrophilicity, which makes it highly reactive in nucleophilic substitution reactions. This property is particularly valuable in organic synthesis, where it can be used to introduce various functional groups into molecules .
Propiedades
Número CAS |
53310-35-3 |
|---|---|
Fórmula molecular |
C5H9BrS |
Peso molecular |
181.10 g/mol |
Nombre IUPAC |
2-(bromomethyl)thiolane |
InChI |
InChI=1S/C5H9BrS/c6-4-5-2-1-3-7-5/h5H,1-4H2 |
Clave InChI |
TVWYIYIYMURMNB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(SC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



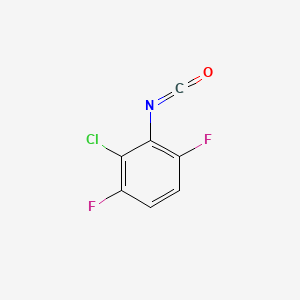
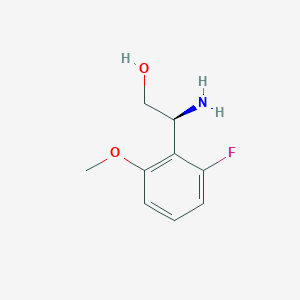

![rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol](/img/structure/B15323463.png)
![2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B15323466.png)
![3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15323474.png)
